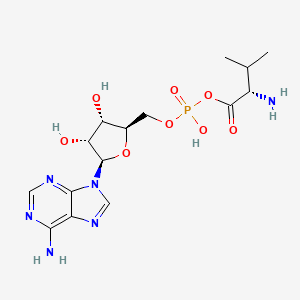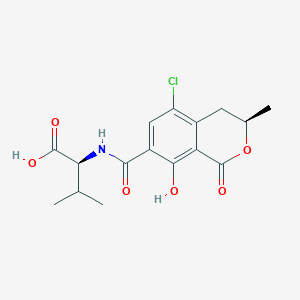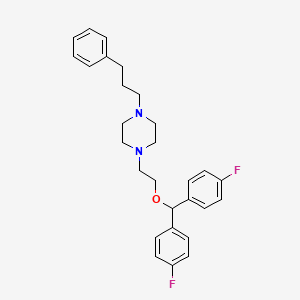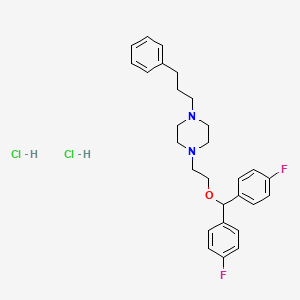
Thp-peg5
概要
説明
THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .
Synthesis Analysis
THP-PEG5-Tos, a variant of THP-PEG5, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . THP-PEG5-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of THP-PEG5 consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .Chemical Reactions Analysis
THP-PEG5 is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .Physical And Chemical Properties Analysis
THP-PEG5 has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of THP-PEG5 is not explicitly mentioned in the search results.科学的研究の応用
THP-PEG5: A Comprehensive Analysis of Scientific Research Applications
Drug Delivery Systems: THP-PEG5, a monodispersed linear polyethylene glycol (PEG), is utilized in drug delivery to enhance the solubility and stability of pharmaceutical compounds. The hydrophilic nature of PEG allows for increased water solubility, which is crucial for the bioavailability of drugs. Additionally, PEGylation, the process of attaching PEG chains to drugs or nanoparticles, can improve in vivo stability and reduce clearance rates from circulation, optimizing drug efficacy .
Proteomics: In proteomics, THP-PEG5 serves as a versatile tool due to its ability to be activated with specific functional groups. This activation allows for precise modifications of proteins, which is essential for studying protein structure and function. The use of PEGylated reagents in proteomics can aid in the analysis of protein interactions and stability .
Gene Therapy: THP-PEG5 can be employed in gene therapy as part of PEGylated polymeric nanoparticles. These nanoparticles are capable of encapsulating nucleic acids and protecting them during delivery to target cells. This application is particularly important for RNA interference and other gene therapy techniques where delivery efficiency is critical .
Bioconjugation: Bioconjugation involves the coupling of molecules such as drugs, peptides, or oligonucleotides to carriers like proteins or antibodies. THP-PEG5’s functional groups enable efficient conjugation processes, enhancing the therapeutic potential and targeting specificity of bioconjugates .
Nanotechnology: In nanotechnology, THP-PEG5 is used to modify the surface properties of nanomaterials. By attaching PEG chains to nanoparticles, researchers can improve their biocompatibility and circulation time in the body, which is beneficial for diagnostic and therapeutic applications .
Molecular Biology: THP-PEG5 plays a role in molecular biology by facilitating the modification of DNA or RNA for various applications, including PCR amplification and sequencing. The PEGylation process can protect genetic material from degradation and improve its interaction with other biomolecules .
Biomedical Engineering: In biomedical engineering, THP-PEG5 contributes to the development of biomaterials with enhanced properties. Its incorporation into hydrogels, for instance, can improve their mechanical strength and hydration capacity, which is advantageous for tissue engineering applications .
Analytical Chemistry: Lastly, THP-PEG5 finds its use in analytical chemistry where it aids in the separation processes such as chromatography. PEGylation can alter the charge and size of molecules, improving their resolution during analysis .
Each application highlights the versatility and importance of THP-PEG5 in advancing scientific research across various fields.
CD Bioparticles Thermo Fisher Scientific Santa Cruz Biotechnology BroadPharm Springer MDPI BroadPharm
作用機序
Target of Action
THP-PEG5, also known as THP-PEG5-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of THP-PEG5 are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of THP-PEG5 involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of THP-PEG5 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, THP-PEG5 can influence various cellular processes.
Result of Action
The primary result of the action of THP-PEG5 is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of THP-PEG5, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of THP-PEG5. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .
将来の方向性
THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that THP-PEG5 can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that THP-PEG5 could be a useful tool for potential DC-based immunotherapies .
特性
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg5 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

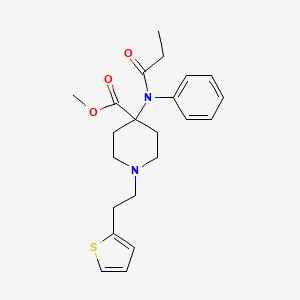
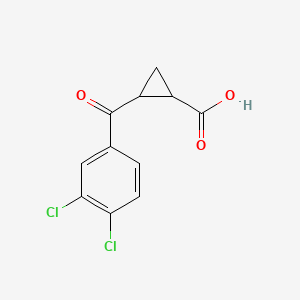
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
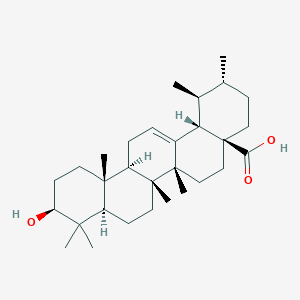
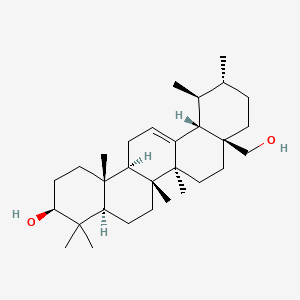
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)

